N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine
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Overview
Description
N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine is a complex organic compound with the molecular formula C22H48N2S2 and a molecular weight of 404.7599 . This compound is characterized by its multiple butyl and sulfanyl groups, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-butyltrifluoroacetamide
- N-carbamoyl-2-cyano-butanamide
- N-cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide
- N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide
Uniqueness
N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine is unique due to its specific arrangement of butyl and sulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
7512-33-6 |
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Molecular Formula |
C22H48N2S2 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine |
InChI |
InChI=1S/C22H48N2S2/c1-5-9-13-23(14-10-6-2)17-19-25-21-22-26-20-18-24(15-11-7-3)16-12-8-4/h5-22H2,1-4H3 |
InChI Key |
QHAQVNKPEREDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCSCCSCCN(CCCC)CCCC |
Origin of Product |
United States |
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